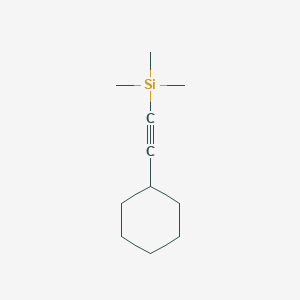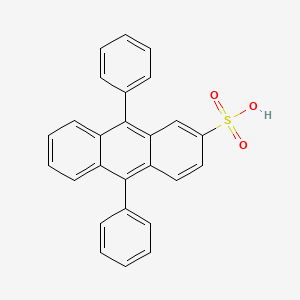
9,10-diphenylanthracene-2-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diphenylanthracene-2-sulfonic Acid: is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It appears as a slightly yellow powder and is used in chemiluminescence, organic light-emitting diodes (OLEDs), and as a molecular organic semiconductor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-diphenylanthracene-2-sulfonic acid typically involves the sulfonation of 9,10-diphenylanthracene. This process can be achieved through the reaction of 9,10-diphenylanthracene with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9,10-Diphenylanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates .
Scientific Research Applications
Chemistry: 9,10-Diphenylanthracene-2-sulfonic acid is used as a sensitizer in chemiluminescence, where it helps produce blue light in lightsticks. It is also employed in the study of fluorescence quantum yields in dilute solutions .
Biology: In biological research, this compound can be used as a fluorescent probe to study various biological processes. Its unique photophysical properties make it suitable for imaging and detection applications .
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug delivery systems and diagnostic tools due to their fluorescence properties .
Industry: In the industrial sector, this compound is used in the production of OLEDs and OLED-based displays. Its role as a molecular organic semiconductor makes it valuable in the development of advanced electronic devices .
Mechanism of Action
The mechanism of action of 9,10-diphenylanthracene-2-sulfonic acid primarily involves its photophysical properties. When exposed to light, the compound absorbs photons and undergoes electronic excitation. This excited state can then transfer energy to other molecules, leading to chemiluminescence or fluorescence. The molecular targets and pathways involved in these processes depend on the specific application and the interacting molecules .
Comparison with Similar Compounds
9,10-Diphenylanthracene: A parent compound with similar photophysical properties but without the sulfonic acid group.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different reactivity and applications.
9,10-Dimethylanthracene: Another derivative with altered fluorescence properties.
Uniqueness: 9,10-Diphenylanthracene-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and allows for additional chemical modifications. This makes it more versatile in various applications compared to its non-sulfonated counterparts .
Properties
CAS No. |
70942-81-3 |
|---|---|
Molecular Formula |
C26H18O3S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9,10-diphenylanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H18O3S/c27-30(28,29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,27,28,29) |
InChI Key |
FMDKPWHXPJEUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


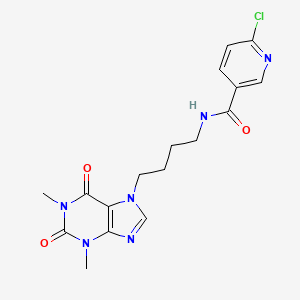
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
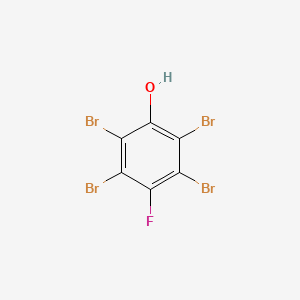
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
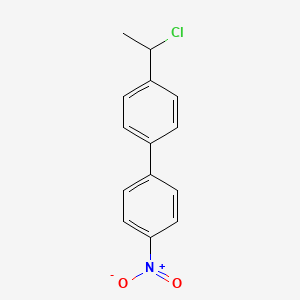
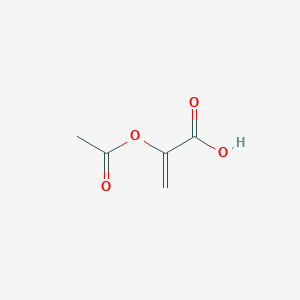
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
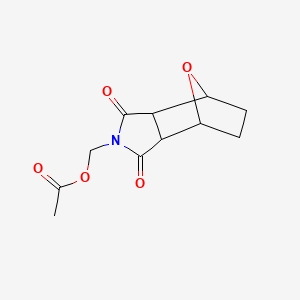
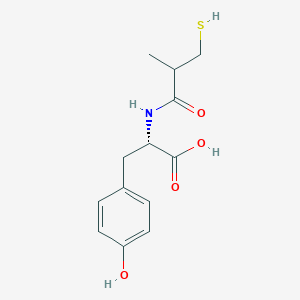
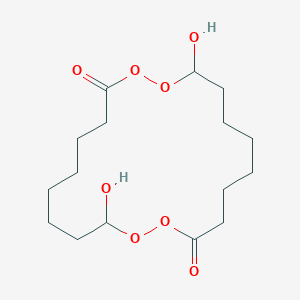
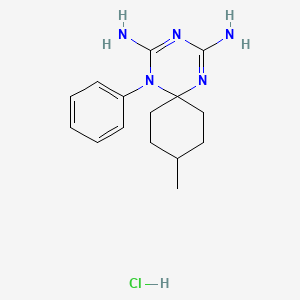
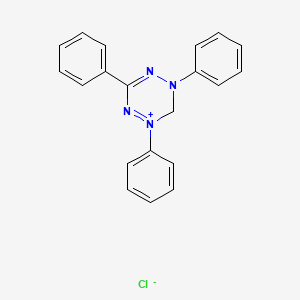
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
